2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid
Description
2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is an aromatic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure consists of a biphenyl core with a carboxylic acid group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4’-position.
Properties
IUPAC Name |
2-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVIOINFGHIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted biphenyl derivatives.
Scientific Research Applications
Synthetic Applications
- Building Block for Pharmaceuticals :
- Fluorinated Biphenyl Derivatives :
Synthesis of Biologically Active Compounds
A study highlighted the use of 2-fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid as a precursor in synthesizing compounds with thrombopoietin receptor stimulant activity. The synthetic pathway involved multiple steps, including functionalization and coupling reactions, demonstrating the compound's versatility in medicinal chemistry .
Material Science Applications
Research has indicated that fluorinated biphenyl compounds exhibit unique thermal and electrical properties, making them suitable for applications in organic electronics and materials science. The incorporation of 2-fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid into polymer matrices has been investigated for enhancing material performance under varying environmental conditions .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the biphenyl core.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a similar functional group arrangement but with an aldehyde group instead of a carboxylic acid.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two trifluoromethyl groups but differs in the core structure.
Uniqueness
2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific arrangement of functional groups and the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Biological Activity
2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS No. 1261772-16-0) is a chemical compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group attached to a biphenyl backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C14H8F4O2
- Molecular Weight : 284.21 g/mol
- Physical State : Solid
- Melting Point : Not specified in available literature
- Purity : Typically >98% .
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related biphenyl derivatives has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
The biological activity of 2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases that are overactive in certain cancers, leading to reduced tumor growth.
- Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis .
Case Studies
- In Vitro Studies : In laboratory settings, analogs of this compound have demonstrated low cytotoxicity while effectively inhibiting target pathways at nanomolar concentrations. For example, a study reported IC50 values in the low nanomolar range for related compounds targeting the Rho/MRTF/SRF pathway .
- In Vivo Efficacy : Animal studies have shown that these compounds can significantly reduce tumor size and metastasis when administered at therapeutic doses, suggesting a favorable pharmacokinetic profile .
Structure-Activity Relationship (SAR)
The presence of fluorine and trifluoromethyl groups is critical for enhancing the biological activity of biphenyl derivatives. These substituents can:
- Increase lipophilicity, improving membrane permeability.
- Enhance binding affinity to biological targets due to favorable electronic interactions .
Data Table: Biological Activity Overview
| Property/Activity | Details |
|---|---|
| Molecular Formula | C14H8F4O2 |
| Molecular Weight | 284.21 g/mol |
| Anticancer Activity | Yes (potentially effective against various cancer types) |
| Mechanism of Action | Kinase inhibition, gene expression modulation |
| Cytotoxicity | Low (no significant impact on cell viability up to 100 µM) |
| IC50 Values | Low nanomolar range for related compounds |
Q & A
Q. How can this compound be leveraged in protease inhibitor development?
- Methodological Answer : The biphenyl core mimics peptide substrates, while the trifluoromethyl group enhances metabolic stability. Synthesize analogs with modified fluorine positions and test against serine proteases (e.g., trypsin-like enzymes). Use SPR to measure binding kinetics and crystallography to guide structural refinements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
